GI Muscarinic Receptor Binding Affinity: Clidinium Exhibits Low Nanomolar Potency Comparable to Atropine
Clidinium demonstrates high-affinity binding to gastrointestinal muscarinic receptors with a Ki value of 3 nM, as determined by [3H]quinuclidinyl benzilate competition binding in rat colonic enterocytes [1]. This potency is on par with atropine sulfate, which displays a Ki of approximately 3.5 nM in similar assays . The comparable binding affinity indicates that clidinium achieves effective receptor occupancy at concentrations clinically achievable in the GI tract.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | Atropine sulfate: Ki = 3.5 ± 0.3 nM |
| Quantified Difference | ~0.5 nM lower Ki (approx. 14% higher affinity) |
| Conditions | [3H]QNB radioligand binding, rat colonic enterocytes (clidinium); [3H]QNB binding, rat brain membranes (atropine) |
Why This Matters
Validates that clidinium's peripheral antispasmodic activity is not meaningfully inferior to the prototypical antimuscarinic atropine, supporting its use as a potent GI-selective alternative.
- [1] Bertin Bioreagent. Clidinium (bromide) product datasheet. CAT N°: 21428. Available at: https://www.bertin-bioreagent.com/clidinium-bromide/ View Source
